molecular formula C7H6F3NO B13013657 5-(Difluoromethoxy)-2-fluoroaniline

5-(Difluoromethoxy)-2-fluoroaniline

Cat. No.: B13013657
M. Wt: 177.12 g/mol
InChI Key: DJYZBFXGMCLFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)-2-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic rings. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to the benzene ring. The presence of these fluorinated groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethoxy)-2-fluoroaniline typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. This is then hydrolyzed and reduced to yield the desired aniline derivative .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield, cost, and environmental impact. The process generally involves the use of robust catalysts and controlled reaction conditions to ensure high purity and minimal by-products. The steps include etherification, nitrification, hydrolysis, and reduction, similar to laboratory-scale synthesis but scaled up for industrial efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted aniline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(Difluoromethoxy)-2-fluoroaniline is used as a building block for the synthesis of more complex molecules. Its unique fluorinated groups make it valuable for studying the effects of fluorination on chemical reactivity and stability .

Biology: In biological research, this compound is used to investigate the interactions of fluorinated anilines with biological molecules. It can serve as a probe to study enzyme-substrate interactions and the effects of fluorination on biological activity .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and specific reactivity .

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups can enhance binding affinity and selectivity by forming strong interactions with target sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethoxy)-2-fluoroaniline is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYZBFXGMCLFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.